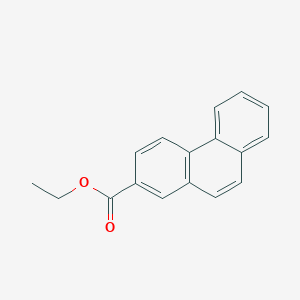

Ethyl phenanthrene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDSVQDCEDNGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578574 | |

| Record name | Ethyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94540-85-9 | |

| Record name | Ethyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Phenanthrene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed overview of a reliable synthetic pathway to Ethyl Phenanthrene-2-carboxylate, a valuable scaffold in medicinal chemistry and materials science. The presented methodology is grounded in established organic chemistry principles and supported by practical, field-proven insights to ensure reproducibility and high yield.

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their presence in a variety of natural products and their wide-ranging applications in pharmaceuticals and material science. The introduction of a carboxylate group at the 2-position of the phenanthrene nucleus provides a key functional handle for further molecular elaboration, making this compound a crucial intermediate for the synthesis of complex molecular architectures with potential biological activity or unique photophysical properties.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step sequence that prioritizes regioselectivity and high conversion rates. The chosen strategy involves three key transformations:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 2-position of the phenanthrene core.

-

Haloform Reaction: Oxidation of the acetyl group to a carboxylic acid.

-

Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials. Each step will be discussed in detail, including the underlying chemical principles and a comprehensive experimental protocol.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted below, providing a clear visual roadmap of the transformation from phenanthrene to the target molecule.

Caption: Overall synthetic route to this compound.

Part 1: Friedel-Crafts Acylation of Phenanthrene

Causality Behind Experimental Choices

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The choice of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst is standard for this transformation. The regioselectivity of the acylation on phenanthrene is directed to the 2 and 3 positions, with the 2-isomer often being the major product under specific conditions.[1] Controlling the reaction temperature and the solvent is crucial for maximizing the yield of the desired 2-acetylphenanthrene. Nitrobenzene is a common solvent for this reaction as it can lead to a higher proportion of the β-substituted product.[2]

Detailed Experimental Protocol: Synthesis of 2-Acetylphenanthrene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in dry nitrobenzene at 0 °C.

-

Addition of Reactants: To this stirred suspension, add a solution of phenanthrene (1.0 eq.) in dry nitrobenzene. Then, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetylphenanthrene as a solid.

| Parameter | Value |

| Starting Material | Phenanthrene |

| Reagents | Acetyl chloride, Anhydrous Aluminum Chloride |

| Solvent | Nitrobenzene |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-70% |

Part 2: Haloform Reaction for Carboxylic Acid Synthesis

Causality Behind Experimental Choices

The haloform reaction provides an efficient method for the conversion of methyl ketones to carboxylic acids.[3][4] This reaction is particularly useful here as it selectively oxidizes the acetyl group introduced in the previous step without affecting the aromatic phenanthrene core.[5] The use of sodium hydroxide and bromine (or household bleach, which contains sodium hypochlorite) is a common and effective reagent combination for this transformation.[6] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base.[3]

Detailed Experimental Protocol: Synthesis of Phenanthrene-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenanthrene (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran.

-

Reagent Addition: To this solution, add an aqueous solution of sodium hydroxide (excess). While stirring vigorously, slowly add a solution of bromine in sodium hydroxide (or add commercial bleach) at a temperature maintained between 10-20 °C.

-

Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry. The crude phenanthrene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Parameter | Value |

| Starting Material | 2-Acetylphenanthrene |

| Reagents | Sodium hydroxide, Bromine (or Sodium hypochlorite) |

| Solvent | Dioxane/Water |

| Reaction Time | 2-3 hours |

| Temperature | 10-20 °C to Room Temperature |

| Typical Yield | 80-90% |

Part 3: Fischer Esterification

Causality Behind Experimental Choices

Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters.[7][8] The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[9] The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Chatelier's principle.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phenanthrene-2-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

-

Catalyst Addition: To this suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the esterification can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

| Parameter | Value |

| Starting Material | Phenanthrene-2-carboxylic acid |

| Reagents | Absolute Ethanol, Concentrated Sulfuric Acid |

| Reaction Time | 4-8 hours |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 500 MHz):

-

Aromatic protons (phenanthrene core): δ 7.5-9.0 ppm (multiplets)

-

Ethyl ester -CH₂-: δ ~4.4-4.5 ppm (quartet, J ≈ 7.1 Hz)

-

Ethyl ester -CH₃: δ ~1.4-1.5 ppm (triplet, J ≈ 7.1 Hz)

-

-

¹³C NMR (CDCl₃, 125 MHz): [11]

-

Carbonyl carbon (C=O): δ ~167-168 ppm

-

Aromatic carbons: δ ~122-135 ppm

-

Ethyl ester -CH₂-: δ ~61-62 ppm

-

Ethyl ester -CH₃: δ ~14-15 ppm

-

-

Infrared (IR) Spectroscopy (KBr): [12]

-

C=O stretching (ester): ~1715-1730 cm⁻¹

-

C-O stretching: ~1250-1300 cm⁻¹ and ~1050-1100 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

Conclusion

This in-depth technical guide outlines a robust and reproducible synthetic route for the preparation of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The provided workflow emphasizes safety, efficiency, and high yield, making it a valuable resource for the scientific community.

References

- Electronic Supplementary Information for an unspecified article. (This is a placeholder as the exact source for the 9-carboxylate NMR data was from a supplementary file without a direct article link).

- Saha, A., et al. "PAH: Anthracene and phenanthrene." Study Guide to Organic Chemistry, Volume 5.

-

"Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. [Link]

-

"Haloform reaction." Wikipedia. [Link]

-

Hewgill, F. R., Slamet, R., & Stewart, J. M. (2000). On the synthesis of a phenanthrene-2,7-quinone. Journal of the Chemical Society, Perkin Transactions 1, (21), 3741-3748. [Link]

-

"Phenanthrene synthesis." Química Organica.org. [Link]

-

"Esterification - alcohols and carboxylic acids." Chemguide. [Link]

-

"Phenanthrene Spectra." NASA Ames Research Center. [Link]

-

"The Haloform Reaction." Master Organic Chemistry. [Link]

-

Agranat, I., & Shih, Y. S. (1976). The scope of the Haworth synthesis. Journal of Chemical Education, 53(10), 657. [Link]

-

"Polynuclear Hydrocarbons: Synthesis and Reactions." Pharmaguideline. [Link]

-

"this compound." BU CyberSec Lab. [Link]

-

"Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes." ResearchGate. [Link]

-

"Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols." ResearchGate. [Link]

-

"PHENANTHRENE Method of Preparations 1. Haworth synthesis." Gyan Sanchay. [Link]

-

"Haloform reaction." YouTube. [Link]

-

"13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0193403)." NP-MRD. [Link]

-

"200 Years of The Haloform Reaction: Methods and Applications." PMC - NIH. [Link]

-

"Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies." Science of Synthesis. [Link]

-

"Esterification Reaction between Alcohol and Carboxylic Acid." YouTube. [Link]

-

"The Haloform Reaction." YouTube. [Link]

-

"Representative infrared spectra of phenanthrene at room temperature a..." ResearchGate. [Link]

-

"database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams..." Doc Brown's Chemistry. [Link]

-

"IR Spectroscopy Tutorial: Esters." University of Colorado Boulder. [Link]

-

"13C NMR Spectrum of ethyl 1H-indene-2-carboxylate (6c)." ResearchGate. [Link]

-

"¹³C NMR Spectroscopy." eCampusOntario Pressbooks. [Link]

- "Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters.

-

"Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes." PMC - NIH. [Link]

Sources

- 1. Phenanthrene synthesis [quimicaorganica.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to Ethyl Phenanthrene-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl phenanthrene-2-carboxylate, a key aromatic ester. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic molecules. This document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, and handling procedures, grounded in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The core structure consists of a phenanthrene nucleus, a system of three fused benzene rings, with an ethyl ester group attached at the C2 position. This structure imparts significant aromatic character and influences its reactivity and physical properties.

The phenanthrene core itself is a colorless, crystalline solid.[1][2] As a derivative, this compound typically appears as a yellow to white solid. The parent PAH structure suggests low solubility in water but good solubility in nonpolar organic solvents.[3]

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 94540-85-9 | [4] |

| Molecular Formula | C₁₇H₁₄O₂ | [4] |

| Molecular Weight | 250.29 g/mol | [4][5] |

| Appearance | Yellow to white solid | |

| Storage | Inert atmosphere, 4 to 8 °C |

Section 2: Synthesis and Purification

The synthesis of this compound is most practically achieved through a two-step process: first, the synthesis of the precursor, phenanthrene-2-carboxylic acid, followed by its esterification.

Synthesis of Phenanthrene-2-carboxylic Acid

Phenanthrene-2-carboxylic acid (CAS 40452-20-8) is the direct precursor to the target ester.[][7][8] While several methods exist for constructing the phenanthrene skeleton, such as the Haworth synthesis or the Bardhan-Sengupta synthesis, a more direct approach often involves the modification of phenanthrene itself or a suitably substituted precursor.[9][10][11] This carboxylic acid appears as a white to light yellow solid with a molecular weight of 222.24 g/mol .[7][8]

Fischer Esterification

The conversion of phenanthrene-2-carboxylic acid to its ethyl ester is a classic example of the Fischer esterification reaction.[12][13][14] This acid-catalyzed equilibrium reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Causality of Experimental Choices:

-

Excess Alcohol: Using ethanol as both the reactant and the solvent drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's Principle, maximizing the yield of the ester.[14]

-

Acid Catalyst: A strong acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe (typically 30-60 minutes).[15]

Sources

- 1. nj.gov [nj.gov]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Ethyl phenanthrene-9-carboxylate | C17H14O2 | CID 313229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenanthrene-2-carboxylic acid [myskinrecipes.com]

- 8. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenanthrene synthesis [quimicaorganica.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. athabascau.ca [athabascau.ca]

- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

An In-depth Technical Guide to Ethyl 2-phenanthrenecarboxylate (CAS 94540-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenanthrenecarboxylate, identified by the CAS number 94540-85-9, is a polycyclic aromatic hydrocarbon (PAH) derivative. As an ester of phenanthrene-2-carboxylic acid, this molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The rigid, planar structure of the phenanthrene core provides a unique scaffold for the development of novel therapeutic agents and functional materials. Phenanthrene derivatives have been explored for a wide range of biological activities, including analgesic, cytotoxic, antimalarial, antimicrobial, and anti-inflammatory properties.[1] This guide aims to provide a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 2-phenanthrenecarboxylate, while also highlighting areas where further research is needed.

Chemical and Physical Properties

Detailed experimental data for Ethyl 2-phenanthrenecarboxylate is not extensively available in public literature. However, based on supplier information and data for related compounds, we can compile the following properties.

Table 1: Physicochemical Properties of Ethyl 2-phenanthrenecarboxylate

| Property | Value | Source |

| CAS Number | 94540-85-9 | [2][3][4] |

| Molecular Formula | C₁₇H₁₄O₂ | [2][3][4] |

| Molecular Weight | 250.29 g/mol | [2][3] |

| Physical State | Yellow to white solid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2][3] |

| SMILES | CCOC(=O)C1=CC=C2C(C=CC3=C2C=CC=C3)=C1 | [2] |

Synthesis

Proposed Synthesis Workflow:

Caption: Proposed Fischer esterification workflow for the synthesis of Ethyl 2-phenanthrenecarboxylate.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-phenanthrenecarboxylate.

Spectroscopic Characterization

While specific spectra for Ethyl 2-phenanthrenecarboxylate are not publicly available, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the phenanthrene ring system. An ethyl group will be characterized by a quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).

-

¹³C NMR: The spectrum will display multiple signals in the aromatic region (δ 120-140 ppm) for the phenanthrene carbons. The carbonyl carbon of the ester will appear downfield (around δ 166 ppm). The carbons of the ethyl group will be observed at approximately δ 61 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-O stretching bands will be present in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 250.29, corresponding to the molecular weight of the compound.

Potential Biological Activity and Applications

The biological activities of Ethyl 2-phenanthrenecarboxylate have not been explicitly reported. However, the phenanthrene scaffold is a common motif in various biologically active natural products and synthetic compounds.[1]

Potential Areas of Investigation:

-

Anticancer Activity: Many polycyclic aromatic compounds exhibit cytotoxic properties. The planar nature of the phenanthrene ring allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.

-

Anti-inflammatory and Analgesic Effects: As mentioned, phenanthrene derivatives have been investigated for their anti-inflammatory and analgesic properties.[1]

-

Antimicrobial Activity: The lipophilic nature of the molecule could facilitate its interaction with microbial cell membranes, suggesting potential antibacterial or antifungal activity.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activities of Ethyl 2-phenanthrenecarboxylate.

Safety and Toxicology

Specific toxicological data for Ethyl 2-phenanthrenecarboxylate is not available. However, as a polycyclic aromatic hydrocarbon derivative, it should be handled with care in a laboratory setting. The precursor, phenanthrene-2-carboxylic acid, is classified as harmful if swallowed and causes serious eye irritation.[5] It is reasonable to assume that the ethyl ester derivative may have similar irritant properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound.

Conclusion and Future Directions

Ethyl 2-phenanthrenecarboxylate is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide has provided an overview of its known characteristics and has proposed a synthetic route and expected spectral properties. The phenanthrene core suggests that this molecule could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).

-

Determination of Physicochemical Properties: Experimental measurement of its melting point, boiling point, and solubility in various solvents.

-

Biological Screening: A systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities.

-

Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.

The elucidation of these properties will be crucial for unlocking the full potential of Ethyl 2-phenanthrenecarboxylate in drug discovery and materials science.

References

-

BU CyberSec Lab. (n.d.). 94540-85-9 | Ethyl phenanthrene-2-carboxylate. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenanthrene-2-carboxylic acid. PubChem. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2020). Phenanthrene[6]arene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Organic Chemistry Frontiers.

-

Kwofie, M. A., & Gupta, M. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 94540-85-9|this compound|BLD Pharm [bldpharm.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 94540-85-9 | this compound | Tetrahedron [thsci.com]

- 5. Phenanthrene-2-carboxylic acid | C15H10O2 | CID 13234903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

Foreword: The Imperative of Purity in Advanced Chemical Research

An In-depth Technical Guide for the Comprehensive Purity Analysis of Ethyl phenanthrene-2-carboxylate

In the realms of materials science and pharmaceutical development, the starting purity of a chemical entity is not merely a quality metric; it is the very foundation upon which reliable, reproducible, and safe outcomes are built. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial building block in the synthesis of complex organic molecules, potential drug candidates, and advanced materials.[1][2] The presence of even trace-level impurities—be they residual starting materials, isomeric by-products, or degradation products—can drastically alter physicochemical properties, biological activity, and toxicity profiles. This guide provides a comprehensive, multi-modal analytical strategy for the rigorous purity assessment of this compound, designed for researchers and drug development professionals who require the highest degree of confidence in their starting materials.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust purity analysis begins with a theoretical understanding of potential impurities, which are primarily dictated by the synthetic route. The Haworth synthesis is a classic and common method for creating the phenanthrene core, starting from naphthalene and succinic anhydride.[3][4]

This multi-step synthesis involves Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization, followed by esterification to yield the final product.[3] Each step presents an opportunity for the introduction of specific impurities.

Table 1: Potential Process-Related Impurities in this compound Synthesis

| Impurity Class | Potential Compounds | Origin | Significance |

| Starting Materials | Naphthalene, Succinic Anhydride | Incomplete reaction | May interfere with subsequent reactions. |

| Intermediates | Phenanthrene-2-carboxylic acid | Incomplete esterification | Can alter polarity and solubility. |

| Isomeric By-products | Ethyl phenanthrene-4-carboxylate | Non-selective cyclization during Haworth synthesis[4] | Difficult to separate due to similar properties. |

| Oxidation Products | Phenanthrenequinone derivatives[] | Air or oxidant exposure | Can be colored and potentially reactive/toxic. |

| Related Substances | Phenanthrene | Decarboxylation side reaction | Changes the functional group profile. |

Understanding this impurity landscape is critical as it informs the selection and optimization of orthogonal analytical techniques capable of separating and detecting these closely related species.

The Core Analytical Triad: HPLC, GC-MS, and NMR

No single analytical technique is sufficient to declare a compound "pure." A validated, multi-pronged approach is essential. We will focus on a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and detection of co-eluting impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

3.1. Expertise & Rationale

HPLC is the primary method for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase method (RP-HPLC) is ideal. The C18 stationary phase provides excellent hydrophobic interactions with the polycyclic aromatic core, while a mobile phase gradient of acetonitrile and water allows for the effective separation of the main component from impurities with different polarities. Due to their strong UV absorbance, PAHs are readily detected with high sensitivity using a UV detector.[6][7]

3.2. Experimental Protocol: RP-HPLC for Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.2 mg/mL with a 50:50 mixture of ACN and water.[8]

-

Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

-

-

Instrumentation & Conditions:

-

System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent C18 column.[7]

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Gradient Program:

-

0-1 min: 50% B

-

1-10 min: 50% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV-Vis Diode Array Detector (DAD) at 255 nm.[6]

-

Injection Volume: 5 µL

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

3.3. Expected Data Summary

Table 2: Representative HPLC Data

| Compound | Expected Retention Time (min) | Rationale for Separation |

| Phenanthrene-2-carboxylic acid | ~ 4.5 | More polar (free acid), elutes earlier. |

| This compound | ~ 8.2 | Target Analyte |

| Ethyl phenanthrene-4-carboxylate | ~ 8.5 | Isomer, slightly different interaction with C18. |

| Phenanthrene | ~ 9.1 | Less polar (no ester group), elutes later. |

3.4. Visualization: HPLC Workflow

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

4.1. Expertise & Rationale

GC-MS is a powerful hyphenated technique that excels at separating and identifying volatile and semi-volatile organic compounds.[9] It is the ideal method for detecting residual solvents, unreacted starting materials like naphthalene, and potential thermal degradation products. The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) data, effectively a molecular fingerprint, allowing for confident identification of unknown peaks by comparison to spectral libraries.[10][11]

4.2. Experimental Protocol: GC-MS for Impurity Identification

-

Sample Preparation:

-

Prepare a 1.0 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved. No filtration is typically needed if the sample dissolves completely.

-

-

Instrumentation & Conditions:

-

System: Agilent 8890 GC with 5977B MS or equivalent.[12]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

-

Inlet: Split/Splitless, 280 °C, Split ratio 50:1.

-

Oven Program:

-

Initial: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 min at 300 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Mass Range: Scan m/z 40-500.

-

-

Data Analysis:

-

Analyze the Total Ion Chromatogram (TIC) to identify all separated peaks.

-

For each impurity peak, analyze the corresponding mass spectrum.

-

Compare the experimental mass spectrum against a reference library (e.g., NIST) for tentative identification.

-

Confirm identity by running an authentic standard if available.

-

4.3. Expected Data Summary

Table 3: Representative GC-MS Data

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |

| Naphthalene | ~ 5.5 | 128 (M+), 102, 76 | Library Match |

| Phenanthrene | ~ 11.8 | 178 (M+), 152, 89 | Library Match |

| This compound | ~ 15.1 | 250 (M+), 221, 205, 176 | Main Component |

4.4. Visualization: GC-MS Workflow

Caption: Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

5.1. Expertise & Rationale

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While HPLC and GC separate components in time, NMR provides a comprehensive snapshot of the entire sample's structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[13] Its power in purity analysis lies in its ability to detect impurities that may co-elute with the main peak in chromatography, as they will present their own unique sets of signals. The relative integration of signals in ¹H NMR can also provide a quantitative measure of impurities against the main component, provided a resonance unique to the impurity is available.

5.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Optionally, add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS, though often the residual solvent peak is used as a reference).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation & Conditions:

-

System: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

Solvent: CDCl₃

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (for good signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Assign all peaks in both spectra to the structure of this compound.

-

Scrutinize the baseline for small peaks that do not correspond to the main structure. These are indicative of impurities.

-

5.3. Expected Data Summary

Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |

| Aromatic Protons | 7.5 - 8.9 (multiplets) | 122 - 135 | Characteristic region for phenanthrene ring system.[14] |

| -O-CH₂ -CH₃ | ~ 4.4 (quartet) | ~ 61 | Methylene protons adjacent to ester oxygen, deshielded. |

| -O-CH₂-CH₃ | ~ 1.4 (triplet) | ~ 14 | Methyl protons of the ethyl group. |

| Ester Carbonyl (C =O) | N/A | ~ 167 | Typical chemical shift for an ester carbonyl carbon.[15] |

| Carboxylic Acid (-COOH ) | N/A (if present as impurity) | N/A | Appears as a broad singlet > 10 ppm in ¹H NMR.[16] |

5.4. Visualization: Logic for Purity Assessment by NMR

Caption: Decision logic for purity assessment using NMR.

Method Validation: Ensuring Trustworthiness and Compliance

Describing a protocol is insufficient; it must be a self-validating system. Any analytical method used for quality control in a regulated environment must be validated to ensure its performance is suitable for its intended purpose.[17][18] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[19]

Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Documenting the validation of these analytical methods provides the necessary evidence of their reliability for routine use in quality control.[21]

Conclusion: A Synthesis of Orthogonal Data

The purity analysis of this compound is a clear demonstration of the principle that comprehensive quality assessment relies on the intelligent application of orthogonal analytical techniques. HPLC provides the robust quantitative data on purity, GC-MS offers a high-sensitivity screen for volatile and process-related impurities, and NMR serves as the ultimate structural confirmation tool, capable of identifying even chromatographically silent impurities. By integrating the findings from these three pillars of analytical chemistry, researchers and drug development professionals can proceed with a high degree of confidence in the quality and identity of their materials, ensuring the integrity and success of their scientific endeavors.

References

-

ResearchGate. (n.d.). Synthesis of phenanthrene derivative.111. Link

-

Wikipedia. (n.d.). Phenanthrene. Link

-

Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Link

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. Link

-

National Institutes of Health. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Link

-

National Institutes of Health. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Link

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Link

-

BOC Sciences. (n.d.). Phenanthrene Impurities.

-

ResearchGate. (n.d.). Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. Link

-

WIKI Aromatics. (2025). Quality Control & Analytical Standards. Link

-

National Institutes of Health. (n.d.). Phenanthrene-2-carboxylic acid. PubChem. Link

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Link

-

ResearchGate. (n.d.). HPLC analysis of phenanthrene metabolites in culture supernatants of.... Link

-

ResearchGate. (n.d.). Mass spectrum of a tentatively identified phenanthrene carboxylic acid.... Link

-

National Institutes of Health. (n.d.). Phenanthrene. PubChem. Link

-

Reddit. (n.d.). GCMS Analysis for Phenanthrene and Anthracene. Link

-

Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Link

-

PubMed. (n.d.). [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. Link

-

Organic Syntheses. (n.d.). phenanthrene-9-aldehyde. Link

-

Agilent Technologies. (2023). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Link

-

Indian Journal of Pure & Applied Physics. (1999). A new approach in identifying very prominent polyaromatic hydrocarbons (PAHs) in petroleum fractions using second derivative. Link

-

Química Organica.org. (2011). Phenanthrene synthesis. Link

-

Nomble Aromatic Chemical. (n.d.). Quality Assurance & Control. Link

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Link

-

MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Link

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Link

-

PubMed. (n.d.). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Link

-

Axcend. (2025). Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Link

-

Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Link

-

Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Link

-

ASTM International. (2020). Quality Control and Quality Assurance Procedures for Aromatic Hydrocarbons and Related Materials. Link

-

PubMed. (n.d.). Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping. Link

-

Career Endeavour. (n.d.). NMR Spectroscopy. Link

-

Cormica. (n.d.). Understanding Impurity Analysis. Link

-

Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Link

-

iTeh Standards. (n.d.). ASTM D5186-03 - Standard Test Method for Determination of Aromatic Content and Polynuclear Aromatic. Link

-

UI Scholars Hub. (2018). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. Link

-

ResearchGate. (2026). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Link

-

University College London. (n.d.). Chemical shifts. Link

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link

-

Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Link

-

PubMed. (n.d.). Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid. Link

-

National Institutes of Health. (n.d.). Ethyl phenanthrene-9-carboxylate. PubChem. Link

-

PubMed. (n.d.). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Link

Sources

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]

- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. Phenanthrene synthesis [quimicaorganica.org]

- 6. axcendcorp.com [axcendcorp.com]

- 7. agilent.com [agilent.com]

- 8. helixchrom.com [helixchrom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. careerendeavour.com [careerendeavour.com]

- 14. rsc.org [rsc.org]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 18. particle.dk [particle.dk]

- 19. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. demarcheiso17025.com [demarcheiso17025.com]

Chemical stability of Ethyl phenanthrene-2-carboxylate

An In-depth Technical Guide to the Chemical Stability of Ethyl Phenanthrene-2-carboxylate

Foreword: A Predictive Approach to Stability

In the landscape of drug development and materials science, a thorough understanding of a molecule's chemical stability is paramount. It dictates storage conditions, shelf-life, and formulation strategies. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a unique case. Direct, empirical stability data for this specific molecule is not extensively documented in publicly available literature. Therefore, this guide adopts a first-principles approach, leveraging established chemical knowledge of its constituent functional groups—the phenanthrene core and the ethyl ester—to construct a predictive stability profile. As Senior Application Scientists, our role extends beyond summarizing existing data; we are tasked with building logical, scientifically-grounded frameworks to solve novel challenges. This document provides not only a theoretical assessment of the stability of this compound but also a comprehensive, field-proven experimental protocol to empirically validate these predictions.

Chapter 1: The Phenanthrene Core: An Anchor of Aromatic Stability

The stability of this compound is fundamentally rooted in the inherent properties of its phenanthrene nucleus. Phenanthrene is an isomer of anthracene, and its "kinked" ring structure confers greater thermodynamic stability.[1] This enhanced stability is a result of more effective π-electron conjugation and a higher resonance energy.[2][3] According to Clar's aromatic π-sextet rule, phenanthrene can be represented with two localized aromatic sextets, compared to only one for anthracene, which contributes to its greater stability.[1]

However, this inherent stability does not imply inertness. The electron-rich aromatic system is susceptible to specific modes of degradation, primarily under energetic conditions.

Oxidative Degradation

Polycyclic aromatic hydrocarbons are known to undergo oxidation, a process that can be initiated by chemical reagents, atmospheric components, or photochemical activation.[4][5] This process often involves the formation of reactive oxygen species (ROS) that attack the aromatic ring.[4] For the phenanthrene core, degradation typically proceeds via dioxygenation at the 1,2-, 3,4-, or 9,10-positions.[6][7] This initial attack leads to the formation of dihydrodiols, which can then undergo further oxidation and ring-cleavage to yield a cascade of metabolites, including naphthoic acids, 2,2'-diphenic acid, and ultimately phthalic acid.[7][8]

Photochemical Degradation

The extended π-system of phenanthrene allows it to absorb UV radiation, making it susceptible to photodegradation. While relatively persistent compared to some other PAHs, phenanthrene does degrade under simulated solar radiation.[9] This process can be complex and is influenced by the presence of other substances. For instance, synergistic effects between different classes of PAHs can accelerate photooxidation through the formation of singlet oxygen.[10] The ethyl ester substituent is unlikely to significantly alter the core photochemical susceptibility of the phenanthrene ring itself.

Thermal Degradation

In the absence of reactive agents, the phenanthrene ring is thermally stable. Significant degradation requires high temperatures. Studies on PAHs under supercritical water oxidation (SCWO) have shown that thermal cracking, hydroxylation, and ring-opening are the primary degradation pathways at elevated temperatures.[11] For typical pharmaceutical and laboratory storage conditions, thermal degradation of the phenanthrene core is not considered a primary stability concern.

Chapter 2: The Ethyl Ester Functionality: The Point of Hydrolytic Susceptibility

The most significant liability for the stability of this compound is the ester functional group. Esters are susceptible to hydrolysis, the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base.[12]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol by-product.

The rate of hydrolysis is highly dependent on pH and temperature. The reaction is typically slowest near neutral pH and accelerates significantly under acidic or, more dramatically, basic conditions. The products of hydrolysis for this compound would be Phenanthrene-2-carboxylic acid and Ethanol .

Chapter 3: Integrated Stability Profile and Predicted Degradation Pathways

By synthesizing the stabilities of the phenanthrene core and the ethyl ester group, we can predict the overall stability profile of this compound.

-

Primary Degradation Pathway: Under aqueous conditions relevant to pharmaceutical formulations or environmental fate, hydrolysis of the ester linkage is predicted to be the most significant degradation pathway. The stability will be lowest in alkaline and strongly acidic solutions.

-

Secondary Degradation Pathway: In the presence of strong oxidizing agents or under significant light exposure (particularly UV), oxidation of the phenanthrene ring will become a competing degradation pathway. This would lead to a more complex mixture of degradation products, including hydroxylated and ring-opened species.

It is plausible that these pathways could occur sequentially. For example, hydrolysis to phenanthrene-2-carboxylic acid could be followed by the slower oxidative degradation of the acid.

Caption: Predicted degradation pathways for this compound.

Chapter 4: A Self-Validating Framework for Experimental Stability Assessment

To move from prediction to empirical fact, a structured experimental approach is necessary. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is the industry standard for establishing the intrinsic stability of a substance.[13] This involves subjecting the compound to a range of exaggerated stress conditions to identify likely degradation products and establish stability-indicating analytical methods.

Experimental Design: Forced Degradation Protocol

The causality behind this experimental design is to intentionally degrade the molecule under various conditions to rapidly identify its vulnerabilities. Each condition targets a specific degradation mechanism.

| Stress Condition | Reagent/Method | Typical Conditions | Target Mechanism |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | 60-80 °C, 2-24 hours | Acid-catalyzed ester hydrolysis |

| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60 °C, 1-12 hours | Base-catalyzed ester hydrolysis |

| Oxidation | 3% to 30% H₂O₂ | Room Temperature, 2-24 hours | Oxidation of the aromatic ring |

| Thermal Stress | Dry Heat Oven | 80-105 °C, 24-72 hours | Thermally induced degradation |

| Photostability | Photostability Chamber | ICH Q1B specified illumination | Photochemical degradation |

The Cornerstone: A Stability-Indicating Analytical Method

A successful stability study hinges on an analytical method capable of separating the parent compound from all process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[14]

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Initiate with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hydrophobic nature of this compound makes it well-suited for this stationary phase.

-

Mobile Phase Selection:

-

Start with a gradient elution method to ensure all potential degradation products, which may have widely varying polarities, are eluted.

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Example Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Detection: Use a Photodiode Array (PDA) detector. The phenanthrene chromophore will have strong UV absorbance. A PDA detector allows for the monitoring of multiple wavelengths and the assessment of peak purity, which is critical for a self-validating method.

-

Method Validation:

-

Analyze samples from each stress condition.

-

The primary objective is to achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.

-

Peak purity analysis (e.g., comparing spectra across a single peak) should be performed to ensure co-elution is not occurring.

-

For identification of unknown degradants, the method can be transferred to an LC-Mass Spectrometry (LC-MS) system.

-

Caption: Experimental workflow for assessing the chemical stability.

Conclusion

While direct empirical data for this compound is sparse, a robust, scientifically-defensible stability profile can be predicted based on fundamental chemical principles. The molecule's stability is a tale of two parts: a highly stable phenanthrene aromatic core and a hydrolytically labile ethyl ester functional group. Consequently, the primary vulnerability of this molecule is its susceptibility to hydrolysis, particularly under acidic or basic conditions. Secondary degradation pathways involving oxidation or photolysis of the aromatic ring are also possible under specific stress conditions. This guide provides both the theoretical foundation for understanding these vulnerabilities and a practical, rigorous experimental framework for their empirical validation. By following the proposed forced degradation and analytical development strategy, researchers can confidently elucidate the chemical stability of this compound, ensuring its quality and performance in any application.

References

- Syllabus for Chemistry (SCQP08). (n.d.). National Testing Agency.

-

Al-Darmaki, N., et al. (2015). Reaction mechanisms for the decomposition of phenanthrene and naphthalene under hydrothermal conditions. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1998). Phenanthrene-4-carboxylic Acid and 1,2-dihydrophenanthrene-4-carboxylic Acid. Acta Crystallographica Section C, 54(7), 966-969. Retrieved January 24, 2026, from [Link]

-

Phang, K. A., et al. (2020). The Degradation of Phenanthrene, Pyrene, and Fluoranthene and Its Conversion into Medium-Chain-Length Polyhydroxyalkanoate by Novel Polycyclic Aromatic Hydrocarbon-Degrading Bacteria. Current Microbiology, 77, 1057-1067. Retrieved January 24, 2026, from [Link]

-

Gutman, I., & Stanković, S. (2007). WHY IS PHENANTHRENE MORE STABLE THAN ANTHRACENE? Macedonian Journal of Chemistry and Chemical Engineering, 26(2), 129-133. Retrieved January 24, 2026, from [Link]

-

Chen, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Applied and Environmental Microbiology, 79(9), 2945-2954. Retrieved January 24, 2026, from [Link]

-

Lin, Y.-C., et al. (2022). Oxidative stress generated by polycyclic aromatic hydrocarbons from ambient particulate matter enhance vascular smooth muscle cell migration through MMP upregulation and actin reorganization. Particle and Fibre Toxicology, 19(1), 29. Retrieved January 24, 2026, from [Link]

-

Russo, R., & Spisto, A. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6543. Retrieved January 24, 2026, from [Link]

-

Wang, H., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Organic Letters, 24(50), 9225-9230. Retrieved January 24, 2026, from [Link]

-

Feixas, F., et al. (2015). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry, 3, 23. Retrieved January 24, 2026, from [Link]

-

Zhang, Y., et al. (2021). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology, 55(15), 10425-10434. Retrieved January 24, 2026, from [Link]

-

Heitkamp, M. A., et al. (1988). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 54(10), 2556-2565. Retrieved January 24, 2026, from [Link]

-

Gutman, I., & Stanković, S. (2007). Why is phenanthrene more stable than anthracene? ResearchGate. Retrieved January 24, 2026, from [Link]

-

Seo, J.-S., et al. (2009). Mycobacterium aromativorans JS19b1(T) Degrades Phenanthrene through C-1,2, C-3,4 and C-9,10 Dioxygenation Pathways. ResearchGate. Retrieved January 24, 2026, from [Link]

-

Samanta, S. K., et al. (2002). Bacterial Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 66(2), 333-371. Retrieved January 24, 2026, from [Link]

-

Rocha, A. C. S., et al. (2011). Photostability and toxicity of pentachlorophenol and phenanthrene. Journal of Environmental Monitoring, 13(5), 1333-1338. Retrieved January 24, 2026, from [Link]

-

Quora. (2018). Phenanthrene has more resonance energy than anthracene. Why? Retrieved January 24, 2026, from [Link]

-

Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved January 24, 2026, from [Link]

-

Jeng, H. A., et al. (2011). Polycyclic aromatic hydrocarbon-induced oxidative stress and lipid peroxidation in relation to immunological alteration. ResearchGate. Retrieved January 24, 2026, from [Link]

-

American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved January 24, 2026, from [Link]

-

Gutman, I., & Stanković, S. (2007). Why is phenanthrene more stable than anthracene? Macedonian Journal of Chemistry and Chemical Engineering, 26(2), 129-133. Retrieved January 24, 2026, from [Link]

Sources

- 1. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]

- 2. mjcce.org.mk [mjcce.org.mk]

- 3. quora.com [quora.com]

- 4. Oxidative stress generated by polycyclic aromatic hydrocarbons from ambient particulate matter enhance vascular smooth muscle cell migration through MMP upregulation and actin reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Photostability and toxicity of pentachlorophenol and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. sepscience.com [sepscience.com]

The Evolving Landscape of Phenanthrene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has long been a privileged scaffold in medicinal chemistry.[1] While the parent molecule itself has limited therapeutic application, its diverse derivatives are found at the core of numerous natural products and synthetic drugs, exhibiting a remarkable breadth of biological activities.[1][2] From the potent analgesic properties of morphine to the significant anticancer activities of phenanthroindolizidine alkaloids, the phenanthrene nucleus serves as a versatile template for the design of novel therapeutic agents.[1][3] This technical guide provides an in-depth exploration of phenanthrene derivatives, focusing on their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into the causality behind experimental choices in both the synthesis and biological evaluation of these compounds, offering a field-proven perspective for researchers in drug discovery.

I. The Synthetic Arsenal: From Classical Methods to Modern Innovations

The construction of the phenanthrene core and its subsequent functionalization are pivotal to exploring the chemical space of its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and tolerance to various functional groups.

Classical Synthetic Routes: The Foundation of Phenanthrene Chemistry

Traditional methods for phenanthrene synthesis, while sometimes limited by harsh conditions, remain valuable for their reliability and scalability in producing the basic scaffold.

-

Haworth Synthesis: This multi-step process, starting from naphthalene and succinic anhydride, is a cornerstone of phenanthrene synthesis.[4][5] The key steps involve Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization followed by aromatization.[4][6] This method is particularly useful for preparing substituted phenanthrenes by employing appropriately substituted starting materials.[7]

-

Rationale for Use: The Haworth synthesis is a robust and well-established method for the gram-scale synthesis of the phenanthrene nucleus. Its multi-step nature allows for the introduction of substituents at specific positions, providing a degree of control over the final structure.

-

-

Bardhan-Sengupta Phenanthrene Synthesis: This method involves the cyclodehydration of a γ-aryl-γ-butyrolactone, followed by dehydrogenation to yield the phenanthrene core. It offers an alternative route with different substitution possibilities.

-

Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid. It is a powerful tool for the synthesis of specific, often highly substituted, phenanthrene derivatives.

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary organic synthesis has ushered in an era of more efficient and versatile methods for constructing phenanthrene derivatives, with transition metal catalysis at the forefront.

-

Palladium-Catalyzed Domino Reactions: These one-pot reactions have emerged as a highly efficient strategy for the synthesis of phenanthrenes.[5][7] For instance, a palladium-catalyzed domino reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene allows for the construction of a variety of phenanthrene derivatives in high yields and with shorter reaction times compared to classical methods.[5]

-

Causality Behind Experimental Choice: The choice of palladium catalysis is driven by its high efficiency, functional group tolerance, and the ability to orchestrate multiple bond-forming events in a single pot, which significantly improves step economy and reduces waste.[1] The use of norbornadiene as a transient dienophile that is subsequently removed via a retro-Diels-Alder reaction is a clever strategy to facilitate the desired annulation.[5][7] This approach offers superior reactivity and a broader substrate scope, making it a powerful tool for generating diverse libraries of phenanthrene derivatives for biological screening.[5]

-

A general workflow for the palladium-catalyzed synthesis of phenanthrene derivatives is depicted below:

Caption: Palladium-catalyzed one-pot synthesis of phenanthrenes.

II. A Spectrum of Biological Activities: Therapeutic Potential of Phenanthrene Derivatives

The rigid, planar structure of the phenanthrene nucleus, combined with the diverse functionalities that can be appended to it, gives rise to a wide array of pharmacological activities.

Anticancer Activity: A Dominant Theme

A significant body of research has focused on the anticancer properties of phenanthrene derivatives, revealing multiple mechanisms of action.

-

DNA Intercalation: The planar aromatic system of phenanthrene allows many of its derivatives to intercalate between the base pairs of DNA.[8] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Theoretical computations have shown that some phenanthrene derivatives exhibit a preference for A-T rich regions of DNA.[9]

-

Enzyme Inhibition:

-

Topoisomerase Inhibition: Some phenanthrene derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[10][11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death.

-

Pim Kinase Inhibition: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes often overexpressed in various cancers.[9][12] Certain phenanthrene derivatives have been shown to be potent inhibitors of Pim kinases, particularly Pim-3, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]

-

-

Modulation of Signaling Pathways:

-

Akt/NF-κB Pathway: The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer.[13][14] Phenanthrene derivatives have been shown to inhibit the activation of these pathways, thereby promoting apoptosis and inhibiting tumor growth.[13][15] The concurrent blockade of both Akt and NF-κB pathways has been shown to potently sensitize cancer cells to chemotherapy.[16]

-

The interplay between Pim-3 kinase and the Akt/NF-κB signaling pathways in cancer, and their inhibition by phenanthrene derivatives, is a key area of research.

Caption: Inhibition of oncogenic pathways by phenanthrene derivatives.

Table 1: Cytotoxic Activity of Representative Phenanthrene Derivatives

| Compound Name/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (human epidermoid carcinoma) | 2.81 (µg/mL) | [8] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (human colon carcinoma) | 0.97 (µg/mL) | [8] |

| Phenanthro-triazine-3-thiol derivative | MCF-7 (human breast adenocarcinoma) | 0.28 | [11] |

| N-(2,3-methylenedioxy-6-methoxy-phenanthr-9-ylmethyl)-L-2-piperidinemethanol | A549 (human lung carcinoma) | 0.16 | [17] |

| N-(2,3-methylenedioxy-6-methoxy-phenanthr-9-ylmethyl)-5-aminopentanol | A549 (human lung carcinoma) | 0.27 | [17] |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (human large-cell lung carcinoma) | 6.1 | [18] |

| Cymucronin D | U-87 MG (human glioblastoma) | 17.07 | [19] |

Anti-inflammatory Activity

Certain phenanthrene derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of the arachidonic acid cascade.[6] Arachidonic acid is a key precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[20][21][22] By inhibiting these enzymes, phenanthrene derivatives can effectively reduce inflammation.[20]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Phenanthrene derivatives have shown promise in this area, with some compounds exhibiting significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[23][24]

-

Mechanism of Action: A key mechanism of antimicrobial action for some phenanthrene derivatives is the disruption of the bacterial cell membrane.[23][25] These compounds can cause a loss of membrane potential and increase membrane permeability, leading to leakage of cellular contents and bacterial cell death.[23]

Table 2: Antimicrobial Activity of a Representative Phenanthrene Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Blestriacin | Staphylococcus aureus (clinical isolates) | 2 - 8 | [26] |

III. Experimental Protocols: A Practical Guide

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of a Phenanthrene Derivative via Palladium-Catalyzed Domino Reaction

This protocol is adapted from a general procedure for the synthesis of phenanthrene derivatives.[5]

Materials:

-

Aryl iodide

-

ortho-Bromobenzoyl chloride

-

Norbornadiene

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium carbonate (K2CO3)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a sealed tube, add the aryl iodide (1.0 mmol), ortho-bromobenzoyl chloride (1.2 mmol), norbornadiene (2.0 mmol), Pd(OAc)2 (5 mol%), K2CO3 (2.0 mmol), and TBAB (1.0 mmol).

-

Add DMF (5 mL) to the tube and seal it.

-

Heat the reaction mixture at 120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired phenanthrene derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[27][28]

Rationale for Use: The MTT assay is a widely used, robust, and relatively inexpensive method for high-throughput screening of the cytotoxic potential of compounds.[27][29] It provides quantitative data, which is preferable to qualitative methods.[29]

Limitations: It is important to be aware of the limitations of the MTT assay. The assay measures metabolic activity, which may not always directly correlate with cell number or viability.[2][30][31] Compounds that affect mitochondrial respiration can interfere with the assay.[30] Therefore, it is often advisable to confirm results with a complementary assay that measures a different cellular parameter (e.g., a membrane integrity assay).

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cells to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the phenanthrene derivative in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-